N-[2-(1H-Indol-3-yl)ethyl]dodecanamide

EBI2 antagonist GPR183 immunomodulation

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide (CAS 21469-18-1, synonym N-lauroyl tryptamine) is a C12-saturated N-acyl tryptamine with molecular formula C22H34N2O, molecular weight 342.5 g/mol, and a calculated LogP of 6.01. Originally identified as an endogenous fatty acid amide (FAA) produced by the human gut commensal Eubacterium rectale through conjugation of tryptamine with dietary lauric acid, this compound was discovered alongside five other FAAs (oleoyl dopamine, oleoyl tyramine, oleoyl aminovaleric acid, α-linolenoyl phenylethylamine, and caproyl tryptamine) from metagenomic mining of the human gut microbiome.

Molecular Formula C22H34N2O
Molecular Weight 342.5 g/mol
Cat. No. B13458446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-Indol-3-yl)ethyl]dodecanamide
Molecular FormulaC22H34N2O
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C22H34N2O/c1-2-3-4-5-6-7-8-9-10-15-22(25)23-17-16-19-18-24-21-14-12-11-13-20(19)21/h11-14,18,24H,2-10,15-17H2,1H3,(H,23,25)
InChIKeyMKNMHNBIWPBTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(1H-Indol-3-yl)ethyl]dodecanamide (N-Lauroyl Tryptamine) – Identity, Source, and Core Characteristics for Scientific Procurement


N-[2-(1H-Indol-3-yl)ethyl]dodecanamide (CAS 21469-18-1, synonym N-lauroyl tryptamine) is a C12-saturated N-acyl tryptamine with molecular formula C22H34N2O, molecular weight 342.5 g/mol, and a calculated LogP of 6.01 . Originally identified as an endogenous fatty acid amide (FAA) produced by the human gut commensal Eubacterium rectale through conjugation of tryptamine with dietary lauric acid, this compound was discovered alongside five other FAAs (oleoyl dopamine, oleoyl tyramine, oleoyl aminovaleric acid, α-linolenoyl phenylethylamine, and caproyl tryptamine) from metagenomic mining of the human gut microbiome . Its defining structural features—an indole-3-ethylamine head group coupled via an amide bond to a saturated twelve-carbon acyl chain—place it at the intersection of tryptaminergic signalling and fatty acid amide biology, with confirmed activity at G-protein-coupled receptors (GPCRs) including EBI2/GPR183 and GPR132 .

Why N-[2-(1H-Indol-3-yl)ethyl]dodecanamide Cannot Be Simply Replaced by Other N-Acyl Tryptamines or Fatty Acid Amides


Within the N-acyl tryptamine class, even modest structural alterations—acyl chain length, unsaturation, or indole ring substitution—produce divergent GPCR target engagement profiles that preclude simple interchange . The gut microbiome itself produces at least two N-acyl tryptamines with different chain lengths: lauroyl tryptamine (C12) and caproyl tryptamine (C6), yet only the C12 variant demonstrates potent EBI2/GPR183 antagonism at sub-micromolar concentrations while also acting as a GPR132 agonist . The indole-3-ethylamine head group further distinguishes this compound from other gut-derived FAAs such as oleoyl dopamine (dopamine head group) or oleoyl aminovaleric acid, each of which engages a distinct set of GPCR targets . Substituting a shorter-chain N-acyl tryptamine (e.g., N-acetyl tryptamine, C2) would lose the hydrophobic interactions required for EBI2 binding, while substituting a longer or unsaturated chain (e.g., N-oleoyl tryptamine, C18:1) redirects activity toward the pregnane X receptor (PXR) rather than EBI2 . These target-switching effects mean that procurement decisions based solely on compound class membership—without attention to specific chain length and head group—carry a high risk of obtaining a molecule with qualitatively different biological activity .

Quantitative Differentiation Evidence for N-[2-(1H-Indol-3-yl)ethyl]dodecanamide Versus Closest Analogs


EBI2/GPR183 Antagonism: Lauroyl Tryptamine vs. Synthetic Antagonists NIBR51 and NIBR189

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide (lauroyl tryptamine) acts as a functional antagonist at the immunomodulatory receptor EBI2/GPR183 with a half-maximal inhibitory concentration (IC50) of 0.98 μM against the endogenous oxysterol agonist 7α,25-dihydroxycholesterol (7α,25-OHC) . In the same DiscoverX cell-based assay panel, this compound was directly compared with known synthetic EBI2 antagonists NIBR51 and NIBR189, as well as the native agonist 7α,25-OHC (EC50 = 0.002 μM in calcium release assay) . Unlike the synthetic antagonists, lauroyl tryptamine is a naturally occurring, microbiome-derived molecule detectable in human faecal samples, providing a physiologically relevant tool compound for studying gut-immune axis signalling . Furthermore, the structurally related N-oleoyl tryptamine (C18:1) does not share this EBI2 antagonism profile, instead activating the pregnane X receptor (PXR) .

EBI2 antagonist GPR183 immunomodulation GPCR screening inflammatory bowel disease

GPR132 Agonism: Lauroyl Tryptamine vs. Lauric Acid and Tryptamine Separately

In the DiscoverX cell-based GPCR screening panel, N-[2-(1H-Indol-3-yl)ethyl]dodecanamide demonstrated GPR132 agonism with an EC50 of 1.45 μM, representing a 17.4-fold potency increase over lauric acid alone (EC50 = 25.2 μM) and at least a 69-fold increase over tryptamine alone (EC50 > 100 μM) . This indicates that the covalent conjugation of tryptamine and lauric acid into a single amide structure substantially enhances GPR132 activation beyond what either component can achieve individually, a phenomenon not observed for all FAA combinations in the screen . By comparison, the structurally distinct GPR132 agonist commendamide (N-acyl-3-hydroxypalmitoyl-glycine, derived from Bacteroides vulgatus) exhibits an EC50 of 11.8 μM, making lauroyl tryptamine approximately 8-fold more potent . The synthetic GPR132 agonist T-10418 achieves higher potency (EC50 = 0.82 μM) but lacks the endogenous, microbiome-derived character of lauroyl tryptamine .

GPR132 agonist G2A receptor lipid GPCR macrophage immunology metabolic disease

Acyl Chain-Length Specificity: C12 (Lauroyl) vs. C6 (Caproyl) vs. C18:1 (Oleoyl) N-Acyl Tryptamines

The Nature Microbiology screen by Chang et al. identified six FAAs produced by gut Clostridia, including two N-acyl tryptamines differing only in chain length: lauroyl tryptamine (C12) and caproyl tryptamine (C6) . While both were screened against a panel of human GPCRs, only the C12 variant exhibited EBI2/GPR183 antagonism (IC50 = 0.98 μM) and potent GPR132 agonism (EC50 = 1.45 μM); quantitative GPCR activity data for caproyl tryptamine were not highlighted as significant in the panel . At the opposite end of the chain-length spectrum, N-oleoyl tryptamine (C18:1, unsaturated) was separately shown by Sládeková et al. and later confirmed by Villano et al. to activate the pregnane X receptor (PXR) rather than EBI2 or GPR132 . This chain-length-dependent target switching—C6: weak/absent GPCR activity; C12: EBI2 antagonist + GPR132 agonist; C18:1: PXR activator—establishes the C12 acyl chain as the critical determinant for the dual EBI2/GPR132 pharmacological profile .

structure-activity relationship N-acyl tryptamine chain-length selectivity GPCR target switching chemical biology tool compounds

Microbiome-Derived Endogenous Provenance: Presence in Human Faecal Samples

Unlike the vast majority of commercially available N-acyl tryptamines, N-[2-(1H-Indol-3-yl)ethyl]dodecanamide has been definitively identified as an endogenous human metabolite: it is produced in culture by the prevalent gut bacterium Eubacterium rectale and has been quantified in human faecal samples using a structurally verified LC-MS/MS standard . The standard curve for quantification (Extended Data Fig. 9b) was generated using a structurally verified authentic standard, enabling absolute quantification in ng/g faecal material . This endogenous provenance distinguishes lauroyl tryptamine from purely synthetic N-acyl tryptamines (e.g., N-palmitoyl tryptamine, N-stearoyl tryptamine) that, while commercially available, have not been detected as endogenous human metabolites and therefore lack physiological context for in vivo studies . The Clostridial nonribosomal peptide synthase (NRPS)-like enzymes responsible for its biosynthesis have also been identified, providing a tractable biosynthetic route for isotopically labelled analog production .

gut microbiome metabolomics endogenous metabolite Eubacterium rectale host-microbe signalling

Sustainable Synthesis Efficiency: T3P-Mediated Protocol with 80% Isolated Yield

A recently published T3P (propylphosphonic anhydride)-assisted one-pot synthesis protocol achieves N-[2-(1H-Indol-3-yl)ethyl]dodecanamide in 80% isolated yield under sustainable conditions: room temperature, 24 hours, no inert atmosphere, and limited non-halogenated solvent (EtOAc) . Under the optimised conditions (1.2 eq tryptamine, 2.0 eq Et3N, 1.5 eq T3P, 24 h, RT), this yield of 80% for the C12 compound (3ca) compares favourably with other N-acyl tryptamines in the same methodological study, where yields ranged from satisfactory to good across short-, medium-, and long-chain saturated and unsaturated carboxylic acid substrates . The protocol is also compatible with mechanochemical conditions (10 min grinding at 2500 rpm), further expanding its applicability for high-throughput or solvent-minimised synthesis workflows . This contrasts with older DCC- or EDC-based coupling methods that involve acutely toxic reagents and generate stoichiometric urea by-products requiring extensive chromatographic removal .

green chemistry T3P coupling amide bond formation N-acyl tryptamine synthesis sustainable organic synthesis

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide – Evidence-Backed Research and Industrial Application Scenarios


Gut-Immune Axis Research: EBI2/GPR183 Antagonism in Inflammatory Bowel Disease Models

Investigators studying EBI2/GPR183-dependent immune cell trafficking in colitis or Crohn's disease models require a physiologically relevant antagonist tool compound. N-[2-(1H-Indol-3-yl)ethyl]dodecanamide, with its confirmed IC50 of 0.98 μM against the endogenous oxysterol agonist 7α,25-OHC and its natural occurrence in human faecal samples, enables dose-response studies that recapitulate gut-microbiome-immune signalling . Its microbiome origin (Eubacterium rectale) further supports experimental designs linking specific bacterial taxa to host immunomodulation via EBI2 antagonism .

Metabolic Inflammation and Macrophage Biology: GPR132/G2A Agonism Studies

For groups investigating GPR132-mediated macrophage reprogramming in type 2 diabetes or adipose tissue inflammation, lauroyl tryptamine provides an endogenously relevant agonist (GPR132 EC50 = 1.45 μM) with potency intermediate between the natural ligand commendamide (EC50 = 11.8 μM) and synthetic agonists such as T-10418 (EC50 = 0.82 μM) . Its 17.4-fold greater potency over lauric acid alone makes it a superior tool for studying how gut-microbiome-derived lipid amides modulate metabolic inflammation through GPR132-dependent mechanisms .

N-Acyl Tryptamine Structure-Activity Relationship (SAR) Probe Molecules

Medicinal chemistry groups conducting SAR studies on N-acyl tryptamine GPCR ligands require the C12-saturated variant as the reference compound for chain-length optimisation campaigns. The established chain-length-dependent target switching—C12: EBI2 antagonist + GPR132 agonist; C18:1: PXR activator—positions this compound as the critical mid-chain reference point for mapping the relationship between acyl chain hydrophobicity (LogP = 6.01) and GPCR selectivity . The validated T3P synthesis protocol (80% isolated yield) also makes this compound accessible for parallel library synthesis .

Gut Microbiome Metabolomics and Host-Microbe Signalling Research

Metabolomics laboratories quantifying gut microbial metabolites in human faecal or plasma samples require authentic standards for targeted LC-MS/MS assay development. The availability of a structurally verified standard for lauroyl tryptamine, combined with its confirmed presence in human faecal samples (quantified via validated LC-MS/MS methodology), enables its inclusion in quantitative metabolomics panels for microbiome-focused clinical studies . Its co-identification alongside caproyl tryptamine (C6) in the same biosynthetic pathway further supports ratio-based analyses (C12:C6) as potential biomarkers of specific Clostridial metabolic activity .

Quote Request

Request a Quote for N-[2-(1H-Indol-3-yl)ethyl]dodecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.